molecular formula C20H20BrN3O2S B2545347 5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-82-6

5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2545347
CAS No.: 627046-82-6
M. Wt: 446.36
InChI Key: PIVWLZMZYKTSPB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused pyrimidine-quinoline core. Its structure includes a 4-bromophenyl substituent at position 5 and a propylsulfanyl group at position 2.

Properties

IUPAC Name

5-(4-bromophenyl)-2-propylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c1-2-10-27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h6-9,15H,2-5,10H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVWLZMZYKTSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, antimicrobial properties, and molecular docking studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18BrN3O2S\text{C}_{19}\text{H}_{18}\text{BrN}_3\text{O}_2\text{S}

This structure includes a bromophenyl group and a propylsulfanyl moiety which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Specific methods may include the use of brominated phenyl derivatives and sulfur-containing reagents to introduce the propylsulfanyl group. The detailed synthetic pathways are crucial for understanding how modifications affect biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of similar compounds derived from the pyrimidine and quinoline frameworks. For instance, a study focused on furochromone derivatives demonstrated significant antimicrobial effects against various bacteria and fungi. This suggests that compounds with similar structural features may exhibit comparable antimicrobial properties .

  • Activity against Bacteria : The compound has shown potential effectiveness against gram-positive and gram-negative bacteria.
  • Activity against Fungi : Preliminary results indicate possible antifungal activity as well.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For example, docking against DNA-gyrase revealed favorable interactions that could inhibit bacterial growth .

Case Studies

  • Antimicrobial Evaluation : A recent case study synthesized a series of derivatives related to the target compound and evaluated their antimicrobial properties. The findings suggested that modifications in the structure significantly influenced their efficacy against pathogens .
  • Pharmacological Assessment : Another study assessed the pharmacokinetics and toxicity profiles of related compounds. It was found that certain substitutions could enhance bioavailability while reducing toxicity, which is critical for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against gram-positive and negative bacteria
AntifungalPotential activity observed
Molecular DockingFavorable binding to DNA-gyrase
Toxicity ProfileReduced toxicity with specific modifications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities among pyrimidoquinoline derivatives:

Compound Name Core Structure Position 5 Substituent Position 2 Substituent Key Functional Groups Reference
Target Compound Pyrimido[4,5-b]quinoline 4-Bromophenyl Propylsulfanyl Bromine, Sulfur, Ketone
5-(4-Bromophenyl)-2-(Allylsulfanyl)-5,8,9,10-Tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (7062-20-6) Pyrimido[4,5-b]quinoline 4-Bromophenyl Allylsulfanyl (C=C bond) Bromine, Sulfur, Ketone
5-(4-Chlorophenyl)-9-Isopropyl-6-Methyl-6,7,8,9-Tetrahydro-pyrimido[4,5-b]quinoline-2,4-diamine Pyrimido[4,5-b]quinoline 4-Chlorophenyl None (Diamine at positions 2/4) Chlorine, Amine
5-[3-(4-Bromophenyl)-1-(2,5-Dimethoxyphenyl)-3-Oxopropyl]-1,3-Dimethylpyrimidine-2,4,6-Tri-one Pyrimidine (non-fused) 4-Bromophenyl Dimethoxyphenyl-ketone chain Bromine, Methoxy, Ketone

Key Observations :

  • Sulfur vs. Nitrogen Substituents : The target compound’s propylsulfanyl group contrasts with the allylsulfanyl group in 7062-20-6. Allylsulfanyl’s unsaturated bond may enhance reactivity in click chemistry or metabolic oxidation compared to the saturated propyl chain .
  • Halogen Effects : The 4-bromophenyl group (target compound) vs. 4-chlorophenyl (compound in ) alters steric and electronic properties. Bromine’s larger atomic radius increases molecular weight and may improve lipophilicity .
Spectroscopic and Physicochemical Properties
  • IR and NMR Profiles :
    • The target compound’s bromophenyl group would show C–Br stretching at ~717 cm⁻¹ (IR) and aromatic proton signals near δ 7.75–7.92 ppm (¹H-NMR), as seen in .
    • The propylsulfanyl group’s aliphatic protons would resonate at δ 0.9–2.5 ppm, distinct from the allylsulfanyl group’s vinyl protons (δ 5.0–6.0 ppm) in 7062-20-6 .
  • Mass Spectrometry :
    • Bromine’s isotopic signature (m/z 501.0774 and 503.0763 in ) would also appear in the target compound’s HRESIMS spectrum .

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